

# Deucravacitinib's Distinct Safety Profile: A Comparative Analysis with Other JAK Inhibitors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Deucravacitinib hydrochloride

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A new class of oral treatment for moderate-to-severe plaque psoriasis, **deucravacitinib hydrochloride**, a first-in-class, selective tyrosine kinase 2 (TYK2) inhibitor, demonstrates a differentiated safety profile compared to other Janus kinase (JAK) inhibitors. This guide provides a comprehensive comparison of the safety data, supported by experimental evidence, for researchers, scientists, and drug development professionals.

Deucravacitinib's unique mechanism of allosteric inhibition of TYK2, by binding to its regulatory pseudokinase (JH2) domain, underpins its distinct safety and tolerability.<sup>[1][2]</sup> Unlike other JAK inhibitors that bind to the conserved ATP-binding site in the catalytic domain of multiple JAK family members (JAK1, JAK2, JAK3), deucravacitinib's targeted action is designed to minimize off-target effects.<sup>[1][2][3]</sup> This specificity is believed to contribute to a lower incidence of adverse events commonly associated with broader JAK inhibition, such as hematologic abnormalities and certain infections.<sup>[1]</sup>

## Comparative Safety Data

The following tables summarize the key safety findings for deucravacitinib compared to other prominent JAK inhibitors, based on data from pivotal clinical trials. It is important to note that direct head-to-head safety trials for all listed inhibitors are not always available, and comparisons should be interpreted with consideration of the different patient populations and study designs.

Adverse Event of Special Interest	Deucravacitinib (POETYK PSO-1 & PSO-2, 3-Year Data) [4][5]	Tofacitinib (Various Indications)	Baricitinib (Various Indications)	Upadacitinib (Various Indications)
Serious Infections	0.9 (EAIR per 100 PY, excluding COVID-19)	Variable, with increased risk noted	Increased risk observed, particularly at higher doses	Higher rates compared to adalimumab in some studies[6]
Major Adverse Cardiovascular Events (MACE)	0.3 (EAIR per 100 PY)	Increased risk identified in post-marketing studies	Boxed warning regarding increased risk	Boxed warning regarding increased risk
Venous Thromboembolism (VTE)	0.1 (EAIR per 100 PY)	Increased risk, particularly for pulmonary embolism	Boxed warning regarding thrombosis	Boxed warning regarding thrombosis
Malignancies (excluding NMSC)	0.5 (EAIR per 100 PY)	Increased risk of certain malignancies	Boxed warning regarding malignancies	Boxed warning regarding malignancies
Herpes Zoster	0.6 (EAIR per 100 PY)	Increased risk compared to placebo	Increased risk, particularly at higher doses[7]	Higher rates compared to adalimumab in some studies[6][8]
Acne	1.3 (EAIR per 100 PY)	Not a commonly reported AE of interest	Not a commonly reported AE of interest	Reported as a treatment-emergent AE[8]
Folliculitis	1.1 (EAIR per 100 PY)	Not a commonly reported AE of interest	Not a commonly reported AE of interest	Not a commonly reported AE of interest

EAIR: Exposure-Adjusted Incidence Rate; PY: Patient-Years; NMSC: Non-Melanoma Skin Cancer. Data for Tofacitinib, Baricitinib, and Upadacitinib are compiled from various sources and may not be directly comparable due to differences in study populations and methodologies.

## Experimental Protocols

The safety and efficacy of deucravacitinib have been primarily established in the POETYK PSO-1 and POETYK PSO-2 Phase 3 clinical trials.

### POETYK PSO-1 and PSO-2 Study Design

- Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and apremilast in adults with moderate-to-severe plaque psoriasis.[\[9\]](#)
- Study Design: These were 52-week, multicenter, randomized, double-blind, placebo- and active comparator-controlled trials.[\[3\]](#)[\[10\]](#)
- Participants: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months, who were candidates for systemic therapy or phototherapy, with a Psoriasis Area and Severity Index (PASI) score  $\geq 12$ , a static Physician's Global Assessment (sPGA) score  $\geq 3$ , and body surface area (BSA) involvement  $\geq 10\%$ .[\[11\]](#)[\[12\]](#)
- Intervention: Patients were randomized in a 1:2:1 ratio to receive placebo, deucravacitinib 6 mg once daily, or apremilast 30 mg twice daily.[\[3\]](#)[\[12\]](#)
- Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a PASI 75 response and the percentage of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at week 16 versus placebo.[\[11\]](#)
- Safety Assessments: Safety was monitored throughout the trials, with collection of all adverse events (AEs), serious adverse events (SAEs), and AEs of special interest. Laboratory monitoring for hematologic, renal, and hepatic parameters was conducted at regular intervals.

Following the 52-week trials, patients had the option to enroll in an open-label long-term extension (LTE) study to continue receiving deucravacitinib and be monitored for long-term safety and efficacy.[\[10\]](#)[\[13\]](#)

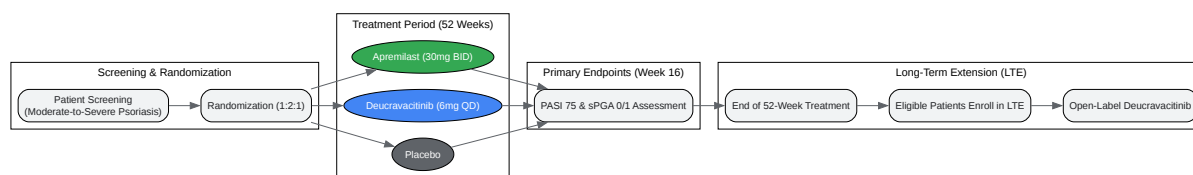
## Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the distinct characteristics of deucravacitinib, the following diagrams illustrate its mechanism of action and the workflow of its pivotal clinical trials.



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Caption: Mechanism of Action: Deucravacitinib vs. Other JAK Inhibitors.



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Caption: POETYK PSO-1/2 Clinical Trial Workflow.

## Conclusion

Deucravacitinib's novel, selective, allosteric inhibition of TYK2 represents a significant advancement in the oral treatment of moderate-to-severe plaque psoriasis.[10] The clinical data to date suggest a safety profile that is distinct from that of other JAK inhibitors, with a lower incidence of certain adverse events of special interest.[6] This favorable safety profile, combined with demonstrated efficacy, positions deucravacitinib as a valuable therapeutic option for appropriate patients.[8][14] Ongoing long-term studies will continue to provide valuable insights into the sustained safety and efficacy of this innovative therapy.

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